molecular formula C6H5NO5S B13538626 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Cat. No.: B13538626
M. Wt: 203.17 g/mol
InChI Key: YWXLAVANRVJNKO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid can be achieved through several synthetic routes. One common method involves the nitration of 2-thiopheneacetic acid, followed by the introduction of a hydroxyl group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and subsequent hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(5-nitro-2-thienyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(5-amino-2-thienyl)acetic acid.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(2-thienyl)acetic Acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-Hydroxy-2-(5-chloro-2-thienyl)acetic Acid: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior.

    2-Hydroxy-2-(5-methyl-2-thienyl)acetic Acid: The presence of a methyl group alters the compound’s physical and chemical properties.

Uniqueness

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid is unique due to the presence of both hydroxyl and nitro groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C6H5NO5S

Molecular Weight

203.17 g/mol

IUPAC Name

2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid

InChI

InChI=1S/C6H5NO5S/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10)

InChI Key

YWXLAVANRVJNKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

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